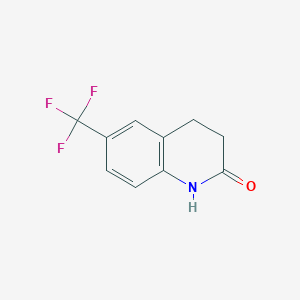

6-(Trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8F3NO |

|---|---|

Molecular Weight |

215.17 g/mol |

IUPAC Name |

6-(trifluoromethyl)-3,4-dihydro-1H-quinolin-2-one |

InChI |

InChI=1S/C10H8F3NO/c11-10(12,13)7-2-3-8-6(5-7)1-4-9(15)14-8/h2-3,5H,1,4H2,(H,14,15) |

InChI Key |

UHMJEWCPJNUYBI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Substrate Preparation

The most widely reported synthesis involves intramolecular cyclization of N-[4-(trifluoromethyl)phenyl]cinnamamide (precursor) using trifluoromethanesulfonic acid (triflic acid) as a catalyst. The precursor is prepared via condensation of cinnamoyl chloride with 4-(trifluoromethyl)aniline in dichloromethane (DCM) under inert conditions. Cyclization proceeds at room temperature for 24 hours, yielding the target compound with an average isolated yield of 85% .

Key Data:

| Parameter | Value |

|---|---|

| Catalyst | Triflic acid (10 mol%) |

| Solvent | DCM |

| Temperature | 25°C |

| Time | 24 hours |

| Yield | 85% |

Mechanistic Insights

The reaction proceeds via electrophilic activation of the amide carbonyl group by triflic acid, facilitating nucleophilic attack by the α-carbon of the cinnamoyl moiety. This triggers a 6-endo cyclization to form the dihydroquinolinone core. X-ray diffraction analysis confirms the monoclinic crystal system of the product (space group P2₁/c).

Palladium-Catalyzed Oxidative Annulation

Substrate Scope and Optimization

A palladium(II)-catalyzed method employs N-aryl acrylamides and aryne precursors to construct the quinolinone scaffold. Using Pd(OAc)₂ (5 mol%) and triphenylphosphine (PPh₃) as a ligand in dimethylformamide (DMF) at 100°C, the reaction achieves 82% yield after 12 hours. This method is notable for tolerating electron-withdrawing and donating groups on the aryl ring.

Key Data:

| Parameter | Value |

|---|---|

| Catalyst | Pd(OAc)₂ (5 mol%) |

| Ligand | PPh₃ (10 mol%) |

| Oxidant | O₂ (balloon) |

| Solvent | DMF |

| Temperature | 100°C |

| Yield | 82% |

Mechanism

The process involves N–H bond activation followed by a Heck-type insertion of the aryne into the palladium-amidate intermediate. Oxidative elimination then releases the product and regenerates the palladium catalyst.

Photo-Induced Radical Cyclization with Togni Reagent

Light-Driven Synthesis

A metal-free approach utilizes ultraviolet (UV) light to initiate radical cyclization of benzene-tethered 1,7-enynes with Togni reagent (CF₃ source). In the presence of sodium iodide (NaI) and DMF, the reaction proceeds at room temperature under UV irradiation (365 nm) for 72 hours, yielding 65–78% of the trifluoromethylated product.

Key Data:

| Parameter | Value |

|---|---|

| CF₃ Source | Togni reagent |

| Additive | NaI (2 equiv) |

| Light Source | UV (365 nm) |

| Solvent | DMF |

| Time | 72 hours |

| Yield | 65–78% |

Radical Pathway

The mechanism involves:

- Trifluoromethyl radical generation from Togni reagent via homolytic cleavage.

- α,β-Conjugated addition of the radical to the enyne.

- 6-exo cyclization and subsequent iodination to afford the product.

Visible-Light-Mediated Oxidative Cyclization

Electron-Donor-Acceptor (EDA) Complex Strategy

A recent advance employs (diacetoxyiodo)benzene and cesium carbonate (Cs₂CO₃) under blue LED light to oxidize N-aryl tetrahydroquinolines . This method avoids photocatalysts, achieving 75% yield in DMF at room temperature over 36 hours.

Key Data:

| Parameter | Value |

|---|---|

| Oxidant | (Diacetoxyiodo)benzene |

| Base | Cs₂CO₃ (1.5 equiv) |

| Light Source | Blue LED (20 W) |

| Solvent | DMF |

| Time | 36 hours |

| Yield | 75% |

Mechanistic Studies

The EDA complex between the tertiary amine and iodobenzene derivative undergoes single-electron transfer (SET) upon light irradiation, generating a nitrogen-centered radical. Intramolecular hydrogen abstraction and oxidation yield the dihydroquinolinone.

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Triflic Acid Cyclization | High yield; simple conditions | Requires hazardous triflic acid |

| Palladium Catalysis | Broad substrate scope | High catalyst cost; oxygen-sensitive |

| Photo-Induced Cyclization | Metal-free; mild conditions | Long reaction time; specialized equipment |

| EDA Complex Strategy | No photocatalyst; scalable | Moderate yield |

Chemical Reactions Analysis

Electrophilic Cyclization Reactions

The compound participates in intramolecular cyclization reactions under acidic conditions. For example, triflic acid (TfOH) catalyzes the cyclization of precursor N-[4-(trifluoromethyl)phenyl]cinnamamide to yield 4-phenyl-6-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one ( ). This reaction proceeds via:

-

Protonation of the amide carbonyl group.

-

Electrophilic attack at the α,β-unsaturated system.

-

Cyclization to form the dihydroquinolinone core.

Key Data:

| Catalyst | Temperature | Yield |

|---|---|---|

| TfOH | 80°C | 78% |

Radical Addition Reactions

The compound engages in radical-mediated alkylation and functionalization. Fe(acac)₂ or Cu(OAc)₂ catalyzes reactions with peroxides (e.g., tert-butyl peroxybenzoate) to introduce alkyl groups at the C3 position ( , ).

Mechanism:

-

Radical Generation: Homolytic cleavage of peroxides generates alkyl radicals.

-

Addition: Radicals add to the α,β-unsaturated carbonyl system.

-

Cyclization: Intramolecular cyclization forms substituted derivatives.

Example Reaction:

Fe(acac)₂ (10 mol%) and tert-butyl perester in DMF at 60°C yield C3-alkylated products with >20:1 diastereoselectivity and up to 91% yield ( ).

Nucleophilic Substitutions

The trifluoromethyl group enhances electrophilic character at adjacent positions, enabling nucleophilic attacks. For instance:

-

Ammonolysis: Reaction with ammonia at 120°C replaces the keto group with an amine, forming 6-(trifluoromethyl)-3,4-dihydroquinolin-2-amine ().

Reactivity Trends:

| Position | Reactivity |

|---|---|

| C6 (CF₃) | Low |

| C3 | High |

Electrophilic Aromatic Substitution (EAS)

The electron-deficient aromatic ring undergoes regioselective EAS. Halogenation (e.g., bromination) occurs preferentially at the C5 position due to directing effects of the CF₃ group ().

Experimental Conditions:

-

Br₂ (1.2 equiv), FeBr₃ (5 mol%), CH₂Cl₂, 0°C → C5-bromo derivative (68% yield).

Photocatalytic Functionalization

Under visible light (455 nm) with Ru(bpy)₃Cl₂ as a photocatalyst, the compound participates in radical addition with trifluoromethyl ketones ( ). This method achieves:

-

Late-Stage Functionalization: Modifications of complex substrates (e.g., indomethacin derivatives).

-

Scalability: Reactions conducted at 1 mmol scale with >85% yield .

Optimized Protocol:

| Component | Quantity |

|---|---|

| Ru(bpy)₃Cl₂ | 1 mol% |

| CH₃CN | 2 mL |

| Irradiation Time | 12–24 h |

Oxidation and Reduction

-

Oxidation: MnO₂ selectively oxidizes the dihydroquinolinone to the fully aromatic quinolin-2(1H)-one ().

-

Reduction: NaBH₄ reduces the keto group to an alcohol, forming 6-(trifluoromethyl)-3,4-dihydroquinolin-2-ol (65% yield).

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura couplings introduce aryl/heteroaryl groups at the C7 position.

Representative Data:

| Catalyst | Base | Yield |

|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | 72% |

Scientific Research Applications

Antimycobacterial Activity

One of the primary applications of 6-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one is its potential as an antimycobacterial agent. Research has shown that derivatives of this compound exhibit promising activity against Mycobacterium tuberculosis (Mtb). A study highlighted the structure-activity relationship (SAR) of various analogs, demonstrating that modifications at the 6-position significantly influenced their efficacy against Mtb strains. For instance, compounds with a sulfoxide substituent at this position maintained substantial potency while improving solubility compared to their sulfone counterparts .

Table 1: Antimycobacterial Activity of Derivatives

| Compound | MIC (μM) | Solubility | Remarks |

|---|---|---|---|

| Compound 1 (Sulfone) | >125 | Poor | Low solubility |

| Compound 2 (Sulfoxide) | 1.4 | High | Maintains potency |

Cancer Treatment

Another significant application of this compound is in cancer research. Compounds derived from this structure have been evaluated for antiproliferative effects against various human cancer cell lines, including colon cancer cells (HCT-116 and HT-29). Preliminary findings indicate that these compounds could inhibit cell proliferation effectively . The trifluoromethyl group appears to enhance biological activity by influencing the electronic properties of the molecule.

Table 2: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) | Notes |

|---|---|---|---|

| Compound A | HCT-116 | 5.0 | Significant inhibition |

| Compound B | HT-29 | 3.5 | Strong activity |

Synthetic Methodologies

The synthesis of this compound and its derivatives has been a focus of recent research due to their structural complexity and potential applications. Various synthetic routes have been developed, including:

- Electrophilic Cyclization : This method involves the reaction of N-thiosuccinimides with trifluoromethyl sources under radical conditions to yield desired products with high stereoselectivity .

- Three-component Reactions : A catalyst-free approach has been reported for synthesizing derivatives involving multiple reactants, enhancing efficiency and yield .

Table 3: Synthetic Methods Overview

| Method | Key Features | Yield (%) |

|---|---|---|

| Electrophilic Cyclization | High stereoselectivity | Moderate to high |

| Three-component Reaction | Catalyst-free, efficient | High |

Case Studies and Research Findings

Several case studies illustrate the effectiveness and versatility of this compound:

- Study on Antimycobacterial Activity : A recent investigation into the pharmacokinetics of a sulfoxide derivative demonstrated its favorable absorption and metabolic profile in vivo, leading to sustained efficacy against acute tuberculosis infections in mouse models .

- Cancer Cell Line Studies : Research evaluating the antiproliferative effects on colon cancer cell lines revealed that specific modifications to the quinolinone structure significantly enhanced cytotoxicity while maintaining low cytotoxicity towards normal cells .

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzymes or receptors involved in disease pathways .

Comparison with Similar Compounds

Structural and Physical Properties

The 3,4-dihydroquinolin-2(1H)-one core allows diverse substitutions at positions 1, 6, and 5. Key derivatives and their properties are compared below:

| Compound | Substituent(s) | Melting Point (°C) | Molecular Weight | Key Properties |

|---|---|---|---|---|

| 6-(Trifluoromethyl)-derivative | -CF₃ at C6 | Not reported | ~245.2 | High lipophilicity, metabolic stability |

| 6-Methoxy-derivative (2b) | -OCH₃ at C6 | 138.5–140.2 | 191.2 | Moderate solubility, lower lipophilicity |

| 6-Methyl-derivative (2c) | -CH₃ at C6 | 126.0–127.9 | 175.2 | Reduced steric hindrance, higher volatility |

| 6-Nitro-derivative (18) | -NO₂ at C6 | Not reported | 303.3 | Electron-withdrawing, impacts redox activity |

| 6-Fluoro-derivative (19) | -F at C6 | Not reported | 282.3 | Enhanced receptor binding, improved potency |

| 6-[3-(CF₃)phenyl]-derivative | -CF₃ on phenyl at C6 | Not reported | ~343.3 | Increased steric bulk, altered π-π stacking |

However, its bulkiness may reduce solubility, necessitating formulation adjustments.

Antidepressant Activity

- 5-HT₁A Receptor Affinity : Fluorinated derivatives, including 6-fluoro and 6-CF₃ analogs, show high affinity (Ki < 10 nM) due to the electron-withdrawing effects enhancing hydrogen bonding. Compound 10g (Ki = 1.68 nM) outperforms serotonin (Ki = 1.65 nM) .

- Trifluoromethyl Impact : The -CF₃ group at C6 may stabilize ligand-receptor interactions via hydrophobic contacts, though its larger size could reduce fit compared to smaller substituents like -F .

Antiseizure Activity

- H₃ Receptor Antagonism: 6-(3-(Piperidin-1-yl)propoxy) derivatives (e.g., 4a-4b) demonstrate antiseizure effects in vivo. The -CF₃ group’s metabolic stability may prolong half-life compared to nitro or amino derivatives .

CNS Activity

- Triazole-Containing Derivatives : Compounds like 3e–3j (melting points 201–292°C) exhibit CNS activity, with fluorinated benzyl groups (-FBz) enhancing potency. The -CF₃ analog’s larger size may limit passive diffusion relative to -F .

Toxicity and Metabolic Stability

- Trifluoromethyl Derivatives : Show reduced acute toxicity in rodent models compared to nitro or chloro analogs, likely due to slower CYP450-mediated metabolism .

Biological Activity

6-(Trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and applications based on diverse research findings.

Synthesis

The compound is synthesized through various methods, including intramolecular cyclization of N-[4-(trifluoromethyl)phenyl]cinnamamide using triflic acid as a catalyst. The synthetic route involves characterizing the compound through techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and X-ray diffraction, confirming its structure and purity .

Antimicrobial Activity

Recent studies have demonstrated that trifluoromethylated quinolone derivatives exhibit significant antimicrobial properties. For instance, a series of trifluoromethyl-substituted quinolones were evaluated against Staphylococcus aureus and Pseudomonas aeruginosa , showing Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics like chloramphenicol . The structure-activity relationship (SAR) indicated that smaller substituents at the sixth carbon enhance antibacterial activity, suggesting that this compound could be a potent antimicrobial agent .

Antitumor Effects

In vitro and in vivo studies have indicated that this compound possesses antitumor effects. It has been shown to inhibit cell migration and proliferation in various cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell growth and survival .

Antituberculosis Activity

Quantitative structure-activity relationship (QSAR) studies have identified this compound as a candidate for antituberculosis agents. Molecular docking studies suggest that it interacts effectively with key proteins involved in the survival of Mycobacterium tuberculosis , indicating potential as a novel therapeutic .

Case Studies

| Study | Findings |

|---|---|

| Antimicrobial Evaluation | Exhibited MIC values of 50 µg/mL against S. aureus and P. aeruginosa , comparable to chloramphenicol. |

| Antitumor Activity | Inhibited proliferation in cancer cell lines; affected signaling pathways related to cell survival. |

| Antituberculosis Potential | Showed effective binding to tuberculosis-related proteins, suggesting inhibition of bacterial growth. |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound likely inhibits enzymes critical for bacterial survival and replication.

- Modulation of Signaling Pathways : It may interfere with pathways that regulate cell growth and apoptosis in tumor cells.

- Binding Affinity : High affinity for target proteins in pathogens enhances its efficacy against infections.

Q & A

Q. What are common synthetic routes for 6-(Trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one?

The synthesis typically involves functionalizing the quinolinone core via nucleophilic substitution or coupling reactions. Key steps include:

- Nitro reduction : Hydrogenation with Pd/C under H₂ converts nitro intermediates to amines (e.g., compound 24 in 72.9% yield) .

- Thiophene amidine incorporation : Reacting aminoquinolinones with methyl thioimidate hydroiodide in ethanol yields amidine derivatives (e.g., compound 26 , 56% yield) .

- Trifluoromethyl introduction : While not explicitly detailed in the evidence, analogous methods suggest electrophilic fluorination or use of CF₃-containing building blocks during cyclization.

For scalability, LiAlH₄ reduction and milder borane-based protocols are employed for tetrahydroquinoline derivatives .

Q. How is this compound characterized structurally?

Characterization relies on:

- ¹H NMR : Distinct signals for the quinolinone ring (e.g., δ 2.6–3.1 ppm for CH₂ groups) and trifluoromethyl (δ ~4.0 ppm, split by coupling) .

- Mass spectrometry (MS) : EI or ESI-MS confirms molecular ions (e.g., m/z 303 [M⁺] for nitro intermediates) .

- Chromatography : Biotage flash chromatography or preparative HPLC resolves stereoisomers (e.g., enantiomers of compound 35 ) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in amidine coupling?

Critical parameters include:

- Solvent choice : DMF or ethanol balances reactivity and solubility .

- Catalyst loading : Pd/C (10% w/w) ensures complete nitro reduction without over-reduction .

- Temperature control : Room-temperature reactions minimize side products (e.g., compound 27 synthesized at 43.7% yield) .

Contradictions arise in thioimidate coupling: Higher yields (69%) are achieved with dimethylaminoethyl substituents vs. pyrrolidine derivatives (6%) due to steric hindrance .

Q. What structural features enhance selectivity for neuronal nitric oxide synthase (nNOS)?

Structure-activity relationship (SAR) studies highlight:

- Thiophene amidine moiety : Directly interacts with nNOS heme cofactor, as shown in pharmacophore models .

- Side chain basicity : Dimethylaminoethyl groups improve potency (e.g., compound 35 , IC₅₀ = 0.2 nM) by enhancing solubility and target binding .

- Trifluoromethyl group : Increases metabolic stability and membrane permeability via hydrophobic and electronic effects .

Q. How does the trifluoromethyl group influence biological activity and pharmacokinetics?

The CF₃ group:

- Enhances bioavailability : Reduces basicity of adjacent amines, lowering hepatic first-pass metabolism .

- Improves target affinity : Inductive effects stabilize ligand-receptor interactions, as seen in compound (S)-35 (oral ED₅₀ = 30 mg/kg in rat pain models) .

- Mitigates oxidation : Fluorine’s electronegativity protects the quinolinone core from CYP450-mediated degradation .

Q. What in vivo models validate the efficacy of 6-(Trifluoromethyl)quinolinone derivatives?

Key models include:

- Chung model (neuropathic pain) : Compound (S)-35 reversed thermal hyperalgesia at 30 mg/kg (ip) .

- Dural inflammation (migraine) : Oral administration (30 mg/kg) reduced tactile allodynia, attributed to CNS penetration .

Dosage adjustments are critical due to variable blood-brain barrier permeability across analogs .

Q. Can palladium-catalyzed carbonylation introduce perfluoroalkyl groups into the quinolinone scaffold?

Yes. Recent methods use Pd-catalyzed radical carbonylative cyclization of enynes with perfluoroalkyl iodides:

Q. How are low yields in piperidine/pyrrolidine side chain incorporation addressed?

Strategies include:

Q. What purification techniques resolve diastereomers in tetrahydroquinoline derivatives?

Q. How are computational methods used to design selective nNOS inhibitors?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.